molecular formula C14H18S B14328844 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene CAS No. 104281-70-1

1-[(Phenylsulfanyl)methyl]cyclohept-1-ene

Cat. No.: B14328844
CAS No.: 104281-70-1
M. Wt: 218.36 g/mol
InChI Key: QJPFTYGJQUZUSC-UHFFFAOYSA-N
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Description

1-[(Phenylsulfanyl)methyl]cyclohept-1-ene is an organic compound characterized by a cycloheptene ring substituted with a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene typically involves the reaction of cycloheptene with phenylsulfanyl methylating agents under controlled conditions. One common method includes the use of phenylsulfanyl chloride in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding cycloheptene.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cycloheptene.

    Substitution: Various substituted cycloheptenes depending on the nucleophile used.

Scientific Research Applications

1-[(Phenylsulfanyl)methyl]cyclohept-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Phenylsulfanyl)methyl]cyclohept-1-ene involves its interaction with molecular targets through its phenylsulfanyl group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic addition, nucleophilic substitution, and redox reactions .

Comparison with Similar Compounds

    Cycloheptene: Lacks the phenylsulfanyl group, making it less reactive in certain chemical reactions.

    Phenylsulfanylcyclohexane: Contains a cyclohexane ring instead of a cycloheptene ring, affecting its chemical properties and reactivity.

    Phenylsulfanylmethylcyclohexane: Similar structure but with a cyclohexane ring, leading to different conformational and steric effects.

Properties

CAS No.

104281-70-1

Molecular Formula

C14H18S

Molecular Weight

218.36 g/mol

IUPAC Name

1-(phenylsulfanylmethyl)cycloheptene

InChI

InChI=1S/C14H18S/c1-2-5-9-13(8-4-1)12-15-14-10-6-3-7-11-14/h3,6-8,10-11H,1-2,4-5,9,12H2

InChI Key

QJPFTYGJQUZUSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC=C(CC1)CSC2=CC=CC=C2

Origin of Product

United States

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